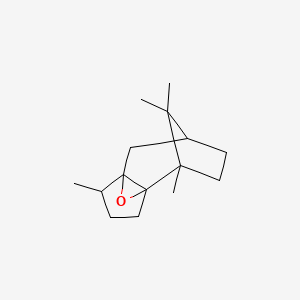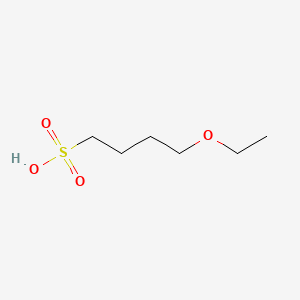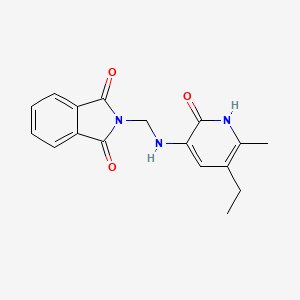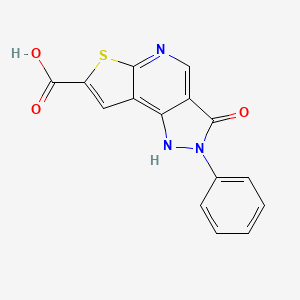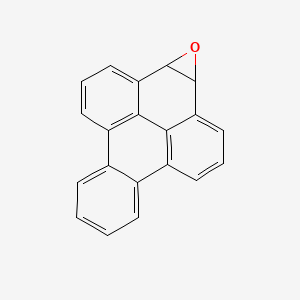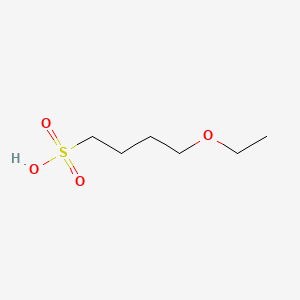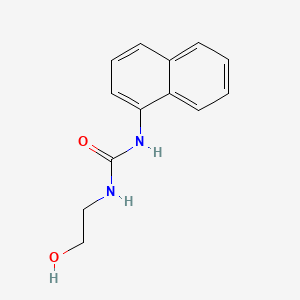
(3-Amino-1-(2-aminoethyl)-1-methylpropyl)(hydroxy)azane oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Amino-1-(2-aminoethyl)-1-methylpropyl)(hydroxy)azane oxide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes both amino and hydroxy functional groups, making it versatile for different chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-1-(2-aminoethyl)-1-methylpropyl)(hydroxy)azane oxide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Starting Material: The synthesis begins with the selection of a suitable starting material, such as 1-methylpropylamine.
Functional Group Introduction:
Reaction Conditions: The reactions are carried out under controlled conditions, often involving catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors and automated systems. This allows for precise control over reaction parameters and efficient production of large quantities of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Amino-1-(2-aminoethyl)-1-methylpropyl)(hydroxy)azane oxide undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oxides or ketones.
Reduction: The amino groups can be reduced to form amines or other derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases are employed under specific conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce various amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (3-Amino-1-(2-aminoethyl)-1-methylpropyl)(hydroxy)azane oxide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound is studied for its potential role in cellular processes and signaling pathways. It may serve as a probe or marker in biochemical assays.
Medicine
In medicine, this compound is investigated for its therapeutic potential. It may act as a precursor for the development of new drugs targeting specific diseases or conditions.
Industry
In industrial applications, this compound is used in the production of specialty chemicals, polymers, and other materials. Its versatility makes it valuable in various manufacturing processes.
Wirkmechanismus
The mechanism of action of (3-Amino-1-(2-aminoethyl)-1-methylpropyl)(hydroxy)azane oxide involves its interaction with specific molecular targets and pathways. The amino and hydroxy groups play a crucial role in binding to enzymes, receptors, or other biomolecules, modulating their activity and function. This interaction can lead to changes in cellular processes, signaling pathways, and overall biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3-Amino-1-(2-aminoethyl)-1-methylpropyl)azane oxide: Lacks the hydroxy group, leading to different reactivity and applications.
(3-Hydroxy-1-(2-hydroxyethyl)-1-methylpropyl)(hydroxy)azane oxide: Contains additional hydroxy groups, enhancing its solubility and reactivity.
Uniqueness
(3-Amino-1-(2-aminoethyl)-1-methylpropyl)(hydroxy)azane oxide stands out due to its balanced combination of amino and hydroxy groups. This unique structure allows for diverse chemical reactions and applications, making it a valuable compound in various fields.
Eigenschaften
CAS-Nummer |
13155-12-9 |
|---|---|
Molekularformel |
C6H15N3O2 |
Molekulargewicht |
161.20 g/mol |
IUPAC-Name |
3-methyl-3-nitropentane-1,5-diamine |
InChI |
InChI=1S/C6H15N3O2/c1-6(2-4-7,3-5-8)9(10)11/h2-5,7-8H2,1H3 |
InChI-Schlüssel |
MYHHVTMSAVBSOB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCN)(CCN)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



